(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 618441-60-4
VCID: VC15809171
InChI: InChI=1S/C16H12Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2
SMILES:
Molecular Formula: C16H12Cl2N2O
Molecular Weight: 319.2 g/mol

(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol

CAS No.: 618441-60-4

Cat. No.: VC15809171

Molecular Formula: C16H12Cl2N2O

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol - 618441-60-4

Specification

CAS No. 618441-60-4
Molecular Formula C16H12Cl2N2O
Molecular Weight 319.2 g/mol
IUPAC Name [1,3-bis(4-chlorophenyl)pyrazol-4-yl]methanol
Standard InChI InChI=1S/C16H12Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2
Standard InChI Key UPOBQQGAPSENMN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)Cl

Introduction

Structural Analysis and Molecular Features

The core structure of (1,3-bis(4-chlorophenyl)-1H-pyrazol-4-yl)methanol consists of a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The 1- and 3-positions are substituted with 4-chlorophenyl groups, while the 4-position bears a hydroxymethyl moiety. Key structural characteristics include:

  • Aromatic Substitution Effects: The electron-withdrawing chlorine atoms on the phenyl rings influence electron density distribution, potentially enhancing stability and directing electrophilic substitution reactions .

  • Hydrogen-Bonding Capacity: The hydroxymethyl group enables hydrogen bonding, which may impact solubility and crystallinity .

  • Stereoelectronic Properties: The planarity of the pyrazole ring and dihedral angles between substituents (e.g., chlorophenyl groups and the central ring) affect molecular packing, as observed in analogs like 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole .

Synthetic Pathways and Optimization

Cyclocondensation Strategies

Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For (1,3-bis(4-chlorophenyl)-1H-pyrazol-4-yl)methanol, a plausible route involves:

  • Precursor Synthesis: Reacting 4-chlorophenylhydrazine with a diketone such as 3-(4-chlorophenyl)-2-propen-1-one to form the pyrazole core .

  • Hydroxymethyl Introduction: Introducing the -CH2OH group via:

    • Mannich Reaction: Using formaldehyde and a secondary amine.

    • Oxidation: Oxidizing a methyl group (e.g., from 4-methylpyrazole) to hydroxymethyl under controlled conditions .

Example Reaction Scheme:

4-Chlorophenylhydrazine+DiketoneAcOH, refluxPyrazole IntermediateFormaldehyde, H2OTarget Compound\text{4-Chlorophenylhydrazine} + \text{Diketone} \xrightarrow{\text{AcOH, reflux}} \text{Pyrazole Intermediate} \xrightarrow{\text{Formaldehyde, H}_2\text{O}} \text{Target Compound}

Catalytic and Solvent Systems

  • Acid Catalysis: Methanesulfonic acid or p-toluenesulfonic acid (as in ) could facilitate cyclization and functionalization steps.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol or toluene is suitable for reflux conditions .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • O-H Stretch: Broad band near 3200–3600 cm⁻¹ (hydroxymethyl group) .

  • C-Cl Stretch: Peaks at 550–850 cm⁻¹ .

  • C=N and C-N Stretches: Bands at 1500–1600 cm⁻¹ (pyrazole ring) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 7.2–7.8 ppm (doublets for para-substituted chlorophenyl groups) .

    • Hydroxymethyl protons: δ 4.5–5.0 ppm (-CH2OH, split due to coupling with OH) .

  • ¹³C NMR:

    • Pyrazole carbons: δ 140–160 ppm (C-4 adjacent to hydroxymethyl) .

    • Chlorophenyl carbons: δ 125–135 ppm (C-Cl) .

Crystallographic and Conformational Analysis

In analogs like 4-(4-chlorophenyl)-2,6-bis(1H-indol-3-yl)-1,4-dihydropyridine-3,5-dicarbonitrile, the central heterocycle adopts a flattened envelope conformation . For (1,3-bis(4-chlorophenyl)-1H-pyrazol-4-yl)methanol:

  • Dihedral Angles: The chlorophenyl rings are likely oriented at 70–80° relative to the pyrazole plane, similar to 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole .

  • Hydrogen-Bonding Networks: Intramolecular C-H···Cl and intermolecular O-H···N bonds may stabilize the crystal lattice .

Comparative Data Table

Property(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-yl)methanol3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-(4-Chlorophenyl)-2,6-bis(indol-3-yl)-1,4-dihydropyridine
Molecular FormulaC17H13Cl2N2OC21H16Br2N2C29H18ClN5·C2H6O
Key Functional Groups-CH2OH, 2×Cl-Br, -N-Ph-Indole, -Cl
Hydrogen BondingO-H···N, C-H···ClC-H···N, C-H···BrN-H···N, O-H···N
Dihedral Angle (Ring vs. Substituent)~75° (estimated)79.53°74.69°
Potential ApplicationsAntimicrobial, coordination chemistryStructural studies, materials scienceAnticancer, crystal engineering

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